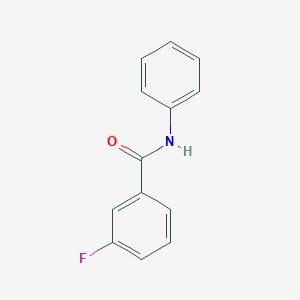

3-fluoro-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGITJSNRGHAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287641 | |

| Record name | 3-fluoro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-09-0 | |

| Record name | 1629-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-fluoro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-fluoro-N-phenylbenzamide from 3-fluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-N-phenylbenzamide, a valuable building block in medicinal chemistry and materials science. This document details the core chemical principles, experimental protocols, and comparative analysis of synthetic methodologies for the preparation of this compound from 3-fluorobenzoyl chloride and aniline.

Introduction

This compound is an amide derivative that incorporates a fluorinated phenyl ring, a common motif in pharmacologically active compounds. The presence of the fluorine atom can significantly alter the physicochemical properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of this compound is typically achieved through the acylation of aniline with 3-fluorobenzoyl chloride, a reaction that can be performed under various conditions. This guide will explore different methodologies, providing researchers with the necessary information to select the optimal synthetic route for their specific needs.

Reaction Scheme

The fundamental reaction for the synthesis of this compound from 3-fluorobenzoyl chloride and aniline is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Synthetic Methodologies

The choice of solvent, base, and temperature can significantly impact the yield, purity, and reaction time for the synthesis of this compound. Below is a summary of various reported and analogous methods.

| Method | Solvent | Base | Temperature | Time | Yield (%) | Reference/Source |

| Method 1 | Cyrene | Triethylamine | 0 °C to RT | 1 h | 76 | Bousfield, et al. |

| Method 2 | DMF | Triethylamine | 100 °C | 8 h | 100 | ChemicalBook |

| Method 3 (Analogous) | Acetone/Water | NaOH | Not Specified | 1.5 h | High | Benchchem |

| Method 4 (Analogous) | Pyridine | Pyridine | Reflux | 4 h | Varies | Journal of Medicinal Chemistry |

Detailed Experimental Protocols

This section provides a detailed experimental procedure based on a reliable and well-documented method.

Method 1: Synthesis in Cyrene with Triethylamine

This protocol is adapted from a publication by Bousfield, et al. in a journal of The Royal Society of Chemistry.

Materials:

-

3-fluorobenzoyl chloride

-

Aniline

-

Triethylamine

-

Cyrene

-

Water

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 3-fluorobenzoyl chloride (0.5 mmol) in Cyrene (0.5 mL) at 0 °C, add triethylamine (0.55 mmol) followed by aniline (0.5 mmol).

-

Allow the resulting mixture to warm to room temperature over 1 hour.

-

Add water (5 mL) to the reaction mixture and stir for an additional hour.

-

Collect the resulting precipitate by filtration and wash with water.

-

Dissolve the residue in ethyl acetate, dry over sodium sulfate, and remove the solvent under reduced pressure to afford this compound as a white solid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.22 g/mol |

| Appearance | White solid |

| CAS Number | 1629-09-0 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.15-7.20 (m, 3H), 7.36-7.40 (m, 2H), 7.63 (d, J = 7.7 Hz, 2H), 7.80 (s, 1H).

-

¹³C NMR (CDCl₃): δ 115.9 (d, J(C-F) = 22 Hz), 120.2, 124.8, 129.2, 129.4 (d, J(C-F) = 9 Hz), 131.2 (d, J(C-F) = 3 Hz), 137.7, 164.2 (d, J(C-F) = 97 Hz), 166.2.

-

¹⁹F NMR (CDCl₃): δ -107.37 (s, 1F).

-

IR (cm⁻¹): 3347, 3082, 1654, 1587, 1524.

-

Mass Spec (HRMS ESI-TOF): m/z calculated for [C₁₃H₁₁FNO]⁺ 216.0819; found 216.0825.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Spectroscopic Analysis of 3-fluoro-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 3-fluoro-N-phenylbenzamide. The information presented herein is intended to support research and development activities by providing detailed spectral assignments and experimental methodologies.

Introduction

This compound is a fluorinated amide that holds potential interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent. Understanding its structural characteristics is paramount for its application and further development. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the 1H and 13C NMR data of this compound.

Spectroscopic Data

The 1H and 13C NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (d6-DMSO). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

1H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.30 | s | 1H | N-H |

| 7.86 – 7.70 | m | 4H | Aromatic-H |

| 7.59 | m | 1H | Aromatic-H |

| 7.51 – 7.40 | m | 1H | Aromatic-H |

| 7.40 – 7.30 | m | 2H | Aromatic-H |

| 7.17 – 7.04 | m | 1H | Aromatic-H |

s = singlet, m = multiplet

13C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 164.1 | C=O |

| 163.1, 160.7 | C-F |

| 138.9 | Aromatic C-N |

| 137.3, 137.2 | Aromatic C |

| 130.6, 130.5 | Aromatic CH |

| 128.6 | Aromatic CH |

| 123.9, 123.8 | Aromatic CH |

| 120.5 | Aromatic CH |

| 118.5, 118.3 | Aromatic CH |

| 114.6, 114.3 | Aromatic CH |

Experimental Protocols

The NMR spectra were recorded on a Bruker AC-400 FT spectrometer.[1] The 1H NMR spectra were acquired at a frequency of 400 MHz, and the 13C NMR spectra were acquired at 100 MHz.[1] The sample was dissolved in d6-DMSO, and tetramethylsilane (TMS) was used as an internal reference standard.[1]

Visualizations

Chemical Structure of this compound

Caption: Molecular structure of this compound.

NMR Experimental Workflow

Caption: Workflow for obtaining NMR data.

References

Mass Spectrometry of 3-fluoro-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 3-fluoro-N-phenylbenzamide, a compound of interest in medicinal chemistry and drug development. This document outlines the expected fragmentation patterns under electron ionization (EI), provides a detailed experimental protocol for its analysis, and presents key data in a structured format for easy interpretation.

Introduction

This compound (C₁₃H₁₀FNO) is a fluorinated derivative of benzanilide.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide focuses on the fragmentation pathways induced by electron ionization, a common technique for the analysis of small molecules.

Predicted Mass Spectrum and Fragmentation Pathway

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-documented behavior of benzanilides and related compounds under electron ionization.[3][4] The molecular weight of this compound is 215.22 g/mol , and its molecular ion peak ([M]⁺˙) is expected to be observed at m/z 215.[2]

The primary fragmentation of benzanilides involves the cleavage of the amide bond (C-N bond) and the carbonyl-phenyl bond. For 3-substituted benzanilides, unlike their 2-substituted counterparts, "proximity effects" are not observed.[3][4] Therefore, the fragmentation is expected to be straightforward.

The predicted major fragmentation pathways for this compound are as follows:

-

Formation of the 3-fluorobenzoyl cation (m/z 123): Cleavage of the C-N amide bond will result in the formation of the stable 3-fluorobenzoyl cation.

-

Formation of the phenylaminyl radical (not detected) and related ions: The other part of the molecule, the phenylaminyl radical, is a neutral species and will not be detected. However, subsequent fragmentation of the molecular ion can lead to ions derived from the aniline portion.

-

Formation of the benzoyl cation (m/z 105): Loss of the fluorine atom from the 3-fluorobenzoyl cation can lead to the formation of the benzoyl cation.

-

Formation of the phenyl cation (m/z 77): Decarbonylation (loss of CO) of the benzoyl cation results in the formation of the phenyl cation.

-

Formation of the fluorophenyl cation (m/z 95): Cleavage of the bond between the carbonyl group and the fluorinated ring can lead to the formation of the fluorophenyl cation.

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrometry analysis of this compound. The relative abundance is a prediction based on the stability of the fragment ions and comparison with the mass spectrum of the parent compound, benzanilide.

| Ion | Formula | m/z (Da) | Predicted Relative Abundance |

| Molecular Ion | [C₁₃H₁₀FNO]⁺˙ | 215 | Moderate |

| 3-Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123 | High |

| Benzoyl cation | [C₇H₅O]⁺ | 105 | High |

| Phenyl cation | [C₆H₅]⁺ | 77 | High |

| Fluorophenyl cation | [C₆H₄F]⁺ | 95 | Moderate |

| Aniline radical cation | [C₆H₅NH]⁺˙ | 93 | Low |

Experimental Protocols

A standard protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on established methods for the analysis of benzanilides.[3]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Extraction (if applicable): For analysis from complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is recommended. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Injector: Split/splitless injector. For trace analysis, splitless injection is preferred.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100-150 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound.

Caption: General Experimental Workflow for GC-MS Analysis.

Conclusion

The mass spectrometry analysis of this compound under electron ionization is predicted to yield a characteristic fragmentation pattern dominated by cleavage of the amide bond, leading to the formation of the 3-fluorobenzoyl cation (m/z 123) and other related fragments. The provided experimental protocol offers a robust starting point for the reliable analysis of this compound in a research or drug development setting. The absence of "proximity effects" simplifies the spectral interpretation compared to 2-substituted benzanilides. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound using mass spectrometry.

References

In-Depth Technical Guide to the Infrared Spectroscopy of 3-fluoro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-fluoro-N-phenylbenzamide is a synthetic organic compound belonging to the class of substituted benzamides. The benzamide functional group is a common structural motif in many pharmaceuticals and biologically active molecules. The introduction of a fluorine atom onto the benzoyl ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of such molecules, providing valuable information about their functional groups and molecular structure.

This technical guide provides a comprehensive overview of the infrared spectroscopic analysis of this compound. It details the experimental protocol for acquiring an IR spectrum using the potassium bromide (KBr) pellet method, presents a detailed analysis of the vibrational frequencies, and discusses the influence of the fluorine substituent on the spectrum.

Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is exposed to infrared radiation, it can absorb energy and transition to a higher vibrational state. The specific frequencies of radiation that a molecule absorbs are characteristic of its molecular structure and the types of chemical bonds present.

The key vibrational modes observed in the IR spectrum of this compound include:

-

N-H stretching: Associated with the amide functional group.

-

C=O stretching (Amide I band): A strong and characteristic absorption for the amide carbonyl group.

-

N-H bending and C-N stretching (Amide II band): A coupled vibration of the amide linkage.

-

C-N stretching and N-H bending (Amide III band): Another characteristic amide vibration.

-

Aromatic C-H stretching: Vibrations of the hydrogen atoms attached to the benzene rings.

-

Aromatic C=C stretching: Vibrations of the carbon-carbon double bonds within the aromatic rings.

-

C-F stretching: The vibration of the carbon-fluorine bond.

The position, intensity, and shape of these absorption bands provide a detailed fingerprint of the molecule.

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet technique is a widely used method for obtaining high-quality infrared spectra of solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

Oven

-

Desiccator

-

Analytical balance

-

Spectroscopic grade potassium bromide (KBr), dried

-

Sample of this compound

Procedure:

-

Drying of KBr: Potassium bromide is hygroscopic and must be thoroughly dried to prevent interference from water absorption bands in the IR spectrum. Dry the KBr powder in an oven at 110 °C for at least 2-3 hours and store it in a desiccator until use.[1]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the weighed sample and KBr to a clean agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size and ensuring even distribution of the sample within the KBr matrix.

-

Pellet Formation:

-

Assemble the pellet die.

-

Transfer a small amount of the powdered mixture into the die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a pure KBr pellet or an empty sample holder.

-

Record the spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Presentation and Interpretation

Due to the limited availability of specific experimental infrared spectral data for this compound in the public domain, this guide presents a detailed analysis based on the well-characterized spectrum of the parent molecule, N-phenylbenzamide (Benzanilide) , and discusses the expected influence of the 3-fluoro substitution.

Infrared Spectrum of N-phenylbenzamide (Benzanilide)

The following table summarizes the key vibrational frequencies and their assignments for N-phenylbenzamide.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | ~3340 | Strong | Amide |

| Aromatic C-H Stretch | ~3060 | Medium | Aromatic Ring |

| Amide I (C=O Stretch) | ~1660 | Very Strong | Amide |

| Amide II (N-H Bend & C-N Stretch) | ~1530 | Strong | Amide |

| Aromatic C=C Stretch | ~1600, 1490 | Medium-Strong | Aromatic Ring |

| Amide III (C-N Stretch & N-H Bend) | ~1270 | Medium | Amide |

| Aromatic C-H In-Plane Bend | ~1100-1000 | Medium-Weak | Aromatic Ring |

| Aromatic C-H Out-of-Plane Bend | ~750, 690 | Strong | Aromatic Ring |

Expected Influence of the 3-fluoro Substituent

The introduction of a fluorine atom at the meta-position (position 3) of the benzoyl ring in N-phenylbenzamide is expected to induce noticeable shifts in the vibrational frequencies due to its high electronegativity and mass.

-

C-F Stretching: A strong absorption band characteristic of the C-F stretching vibration is expected to appear in the region of 1250-1000 cm⁻¹ . This is often a complex region with other vibrations, but the intensity of the C-F stretch can help in its identification.

-

Amide Bands (I, II, and III): The electronegative fluorine atom can influence the electronic distribution within the benzoyl ring and, by extension, the amide group. This can lead to slight shifts in the positions of the Amide I, II, and III bands. The C=O stretching frequency (Amide I) might experience a slight increase (a few cm⁻¹) due to the inductive electron-withdrawing effect of the fluorine.

-

Aromatic C-H and C=C Vibrations:

-

The pattern of the aromatic C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) is sensitive to the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic absorption bands are expected.

-

The aromatic C=C stretching vibrations may also show slight shifts in their positions and changes in relative intensities.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound, using the principles of infrared spectroscopy as applied to this compound.

References

X-ray Crystallography of 3-fluoro-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of 3-fluoro-N-phenylbenzamide, a molecule of interest in medicinal chemistry and materials science. This document outlines the structural characteristics, experimental procedures for its synthesis and crystal growth, and a summary of its crystallographic data. While direct access to the full crystallographic data for this compound (CSD Deposition Number 285374) is restricted, this guide leverages data from closely related structures to provide a comprehensive analysis.

Molecular Structure and Properties

This compound (C₁₃H₁₀FNO) is a synthetic aromatic amide with a molecular weight of 215.22 g/mol .[1] Its structure features a central amide linkage between a 3-fluorobenzoyl group and a phenyl group. The fluorine substitution on the benzoyl ring is of particular interest as it can significantly influence the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Key Molecular Information:

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.22 g/mol [1] |

| IUPAC Name | This compound[1] |

| PubChem CID | 242891[1] |

| CCDC Number | 285374[1] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of 3-fluorobenzoyl chloride with aniline. A generalized laboratory-scale procedure is provided below, based on standard organic synthesis methodologies.

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine or pyridine (1.2 eq) is added. The mixture is cooled in an ice bath.

-

Addition of Acyl Chloride: 3-Fluorobenzoyl chloride (1.1 eq) dissolved in the same solvent is added dropwise to the cooled reaction mixture with vigorous stirring.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base and aniline, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A common method for growing crystals of small organic molecules is slow evaporation.

Detailed Methodology:

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered container (e.g., a vial with a perforated cap) in a vibration-free environment at a constant temperature.

-

Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.

X-ray Crystallography Data

While the specific crystallographic data for this compound is not publicly detailed, data from the closely related compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, provides valuable insights into the expected structural features.[2]

Representative Crystallographic Data (based on a related structure):

| Parameter | Value (for 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.3849 (13) |

| b (Å) | 7.7063 (6) |

| c (Å) | 18.9921 (14) |

| β (°) | 114.738 (3) |

| Volume (ų) | 2445.4 (3) |

| Z | 8 |

| Calculated Density (Mg/m³) | 1.545 |

| R-factor (%) | 4.3 |

Note: This data is for a related compound and should be considered as an illustrative example.[2]

Key Structural Features:

The crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide reveals two independent molecules in the asymmetric unit.[2] The dihedral angles between the two aromatic rings in these molecules are 43.94(8)° and 55.66(7)°.[2] It is anticipated that this compound will exhibit a similar non-planar conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-phenylbenzamides is often dominated by hydrogen bonding and other non-covalent interactions. In the case of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, the molecules are linked by N—H⋯O hydrogen bonds, forming chains.[2][3] These chains are further interconnected by C—H⋯O hydrogen bonds, resulting in the formation of layers.[2][3] It is highly probable that this compound will exhibit similar intermolecular interactions, leading to a stable, well-ordered crystal lattice.

Caption: Potential intermolecular interactions in this compound.

Relevance to Drug Development

References

- 1. This compound | C13H10FNO | CID 242891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Purification of 3-fluoro-N-phenylbenzamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification of 3-fluoro-N-phenylbenzamide via recrystallization. This document outlines the underlying principles, a detailed experimental protocol, potential impurities, and expected outcomes of the purification process. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively purify this compound for downstream applications.

Introduction to Recrystallization of Aromatic Amides

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound to be purified to a great extent at an elevated temperature (near its boiling point) but only sparingly at lower temperatures.[2] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or almost completely insoluble.

For aromatic amides like this compound, recrystallization is often the preferred method of purification.[3] The selection of an appropriate solvent is paramount for a successful and high-yield purification. Common solvents for the recrystallization of amides include polar protic solvents like ethanol and polar aprotic solvents such as acetone and acetonitrile.[3]

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities is crucial for designing an effective purification strategy. The synthesis of this compound typically involves the reaction of a 3-fluorobenzoyl derivative (such as 3-fluorobenzoyl chloride) with aniline, or a palladium-catalyzed coupling reaction.[4][5] Based on these synthetic routes, potential impurities may include:

-

Unreacted Starting Materials: 3-fluorobenzoic acid, aniline, or their derivatives.

-

Byproducts of the Reaction: Salts (e.g., triethylammonium chloride if a base like triethylamine is used), and potential side-products from self-coupling or other undesired reactions.

-

Reagents and Catalysts: Residual coupling agents or catalysts (e.g., palladium complexes).[6]

Experimental Protocol for the Recrystallization of this compound

This protocol is based on established methods for the recrystallization of similar aromatic amides and provides a step-by-step guide for the purification of this compound using ethanol as the solvent.

3.1. Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated charcoal (optional, for colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring

-

Magnetic stir bar

-

Buchner funnel and vacuum flask

-

Filter paper

-

Watch glass

-

Spatula

-

Ice bath

3.2. Procedure

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar to the flask.

-

In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point.

-

Add the hot ethanol portion-wise to the flask containing the crude product while stirring. Use the minimum amount of hot solvent necessary to completely dissolve the solid.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal to the solution.

-

Reheat the mixture to boiling for a few minutes while stirring to ensure the colored impurities are adsorbed onto the charcoal.

-

-

Hot Filtration (if necessary):

-

If activated charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization of the product.

-

Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation and Washing of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.

-

Continue to draw air through the funnel for several minutes to partially dry the crystals.

-

-

Drying:

-

Transfer the purified crystals to a pre-weighed watch glass.

-

Dry the crystals in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.

-

3.3. Purity Assessment

-

Melting Point Determination: A sharp melting point range close to the literature value for the pure compound is indicative of high purity.

-

Chromatographic Methods (e.g., HPLC, TLC): These techniques can be used to assess the purity of the recrystallized product by comparing it to the crude material.

-

Spectroscopic Methods (e.g., NMR): 1H and 13C NMR spectroscopy can confirm the structure and purity of the final product.

Data Presentation

The following tables summarize the physical properties of this compound and provide estimated quantitative data for a typical recrystallization process.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point (pure) | ~130-135 °C (estimated based on parent compound)[7] |

Table 2: Estimated Solubility of N-phenylbenzamide (Benanilide) in Ethanol

| Temperature (°C) | Solubility ( g/100 g of solvent) |

| 30 | 4.1[8] |

Note: This data is for the parent compound, N-phenylbenzamide. The solubility of this compound is expected to be of a similar order of magnitude but may vary due to the presence of the fluorine atom.

Table 3: Estimated Recrystallization Efficiency and Purity

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |

| Mass of Compound (g) | e.g., 10.0 | e.g., 8.0 - 9.0 |

| Purity (by HPLC, %) | e.g., ~95% | >99% |

| Recovery Yield (%) | N/A | 80 - 90% |

| Appearance | Off-white powder | White crystalline needles |

| Melting Point Range (°C) | Broader range | Sharp, narrow range |

Note: The values in the "After Recrystallization" column represent typical expected outcomes for a successful purification and may vary depending on the initial purity of the crude material and the precise execution of the protocol.

Visualizations

Diagram 1: Logical Flow of Solvent Selection

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Diagram 2: Experimental Workflow for Recrystallization

Caption: Step-by-step workflow of the recrystallization process.

References

- 1. rsc.org [rsc.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. connectsci.au [connectsci.au]

- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]

- 8. N-phenylbenzamide [chemister.ru]

Chemical properties and stability of 3-fluoro-N-phenylbenzamide

An In-depth Technical Guide to 3-fluoro-N-phenylbenzamide: Chemical Properties and Stability

Introduction

This compound is an aromatic amide that has garnered interest within chemical and pharmaceutical research. As a derivative of benzanilide, the introduction of a fluorine atom onto the benzoyl ring can significantly modify its physicochemical properties, including metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of the chemical properties, stability, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These parameters are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀FNO | [1][2][3] |

| Molecular Weight | 215.22 g/mol | [1][2] |

| CAS Number | 1629-09-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | White solid / Colorless crystals (inferred from analogs) | [4][5] |

| Melting Point | No data available | |

| Boiling Point | 257.3 °C at 760 mmHg | [3] |

| Density | 1.247 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, diethyl ether, and ethanol (inferred from N-phenylbenzamide).[5] | |

| LogP (Octanol/Water) | 3.151 | [3] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1][2] |

| Vapor Pressure | 0.0146 mmHg at 25°C | [3] |

Stability and Reactivity

Chemical Stability: The compound is chemically stable under standard ambient conditions, such as room temperature.[6]

Reactivity and Conditions to Avoid:

-

Heat and Ignition Sources: Avoid heat, flames, and sparks.[3] The compound is combustible, and its vapors can form explosive mixtures with air upon intense heating.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3][7]

Hazardous Decomposition Products: In the event of a fire or thermal decomposition, hazardous combustion gases may be produced, including:

Storage: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[8] Recommended storage temperatures are between 2-8°C.[2] The storage area should be locked up or accessible only to authorized personnel.[6]

Experimental Protocols

Synthesis of this compound

A common and reliable method for synthesizing N-aryl benzamides is the acylation of an amine with a benzoyl chloride. The following two-step protocol is adapted from standard procedures for similar compounds.[9]

Step 1: Synthesis of 3-fluorobenzoyl chloride

-

In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzoic acid in an anhydrous solvent such as dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath (0°C).

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete, as monitored by TLC.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3-fluorobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve aniline (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), in anhydrous DCM in a separate flask.

-

Cool the aniline solution in an ice bath.

-

Slowly add a solution of the crude 3-fluorobenzoyl chloride (1 equivalent) in DCM to the stirred aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring for completion by TLC.

-

Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

To identify characteristic functional group vibrations, such as the N-H stretch (around 3300 cm⁻¹) and the C=O (amide I) stretch (around 1660 cm⁻¹).[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the final compound, often with UV detection.[4]

-

Biological Context: Benzamides as PARP Inhibitors

Derivatives of benzamide are a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs). In cancer cells with defects in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs. These are converted to toxic double-strand breaks during replication, causing cell death via a mechanism known as synthetic lethality.[10] This makes the benzamide scaffold a key pharmacophore in oncology drug development.

References

- 1. This compound | C13H10FNO | CID 242891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Benzamide,3-fluoro-N-phenyl- | CAS#:1629-09-0 | Chemsrc [chemsrc.com]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-phenylbenzamide [chemister.ru]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-fluoro-N-phenylbenzamide (CAS: 1629-09-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-N-phenylbenzamide (CAS: 1629-09-0), a fluorinated aromatic amide with potential applications in medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, and spectroscopic characterization. Furthermore, it explores the established biological activities of closely related N-phenylbenzamide derivatives, particularly as inhibitors of kinetoplastid parasites and enteroviruses. Detailed experimental protocols for relevant biological assays are provided to facilitate further investigation into the therapeutic potential of this compound class.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1629-09-0 | [1] |

| Molecular Formula | C₁₃H₁₀FNO | [1] |

| Molecular Weight | 215.22 g/mol | [1] |

| Density | 1.247 g/cm³ | --- |

| Boiling Point | 257.3 °C at 760 mmHg | --- |

| Flash Point | 109.4 °C | --- |

| LogP | 3.078 | [1] |

| Purity | ≥98% (Commercially available) | [1] |

Synthesis and Purification

Synthesis Protocol: Amide Coupling of 3-Fluorobenzoyl Chloride and Aniline

This protocol describes a standard method for the synthesis of this compound via the acylation of aniline with 3-fluorobenzoyl chloride.

Materials:

-

3-Fluorobenzoyl chloride

-

Aniline

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

This protocol outlines the purification of crude this compound using ethanol.[2]

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated Carbon (optional)

-

Standard recrystallization glassware

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If colored impurities are present, add a small amount of activated carbon and heat the solution to boiling for a few minutes.

-

Perform a hot gravity filtration to remove activated carbon or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to facilitate crystal formation.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the purified crystals to obtain this compound as a crystalline solid.

Spectroscopic and Crystallographic Data

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | DMSO-d₆ | δ 10.25 (s, 1H), 7.97 – 7.95 (dt, J = 8.0 Hz, J = 2.0 Hz, 2H), 7.67 (dt, J = 8.8 Hz, J = 1.2 Hz, 2H), 7.62 – 7.52 (m, 3H), 7.38 – 7.34 (tt, J = 7.2 Hz, J = 2.0 Hz, 2H), 7.13 – 7.09 (tt, J = 7.2 Hz, J = 0.8 Hz, 1H)[3] |

| ¹³C NMR | DMSO-d₆ | δ 166.02, 139.64, 135.46, 132.01, 129.07 (2C), 128.85 (2C), 128.12 (2C), 124.12, 120.82 (2C)[3] |

| ¹⁹F NMR | - | Data available on PubChem[4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-F functional groups.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| N-H Stretch (Amide) | 3500-3200 (broad) |

| C=O Stretch (Amide I) | ~1660 |

| N-H Bend (Amide II) | ~1550 |

| C-N Stretch (Amide III) | ~1300 |

| C-F Stretch | 1400-1000 |

Note: The exact peak positions can vary based on the sample preparation method. A vapor phase IR spectrum is available on PubChem.[4]

Mass Spectrometry

A GC-MS spectrum for this compound is available on PubChem, which can be used for structural confirmation and identification.[4]

X-ray Crystallography

The crystal structure of this compound has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC).

-

CCDC Deposition Number: 285374

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively published, numerous studies on its derivatives highlight the potential of the N-phenylbenzamide scaffold in drug discovery.

Anti-kinetoplastid Activity

Derivatives of N-phenylbenzamide have shown promising activity against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis (sleeping sickness).

Mechanism of Action: The proposed mechanism of action involves the binding of these compounds to the minor groove of AT-rich DNA, particularly the kinetoplast DNA (kDNA), which is a unique feature of these parasites. This binding is thought to displace essential DNA-binding proteins, leading to the disruption of kDNA replication and function, ultimately causing parasite death.

Anti-enterovirus Activity

Certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a significant human pathogen.[5][6]

Mechanism of Action: The antiviral mechanism of some derivatives involves the inhibition of viral entry into the host cell. These compounds have been shown to reduce viral attachment and penetration, thereby preventing the initiation of the viral replication cycle.[5]

Experimental Protocols for Biological Assays

The following are representative protocols for assays relevant to the potential biological activities of this compound.

Kinetoplast DNA (kDNA) Decatenation Assay

This assay is used to assess the ability of a compound to interfere with the function of topoisomerase II, a key enzyme in kDNA replication.[7][8][9]

Materials:

-

Purified kinetoplast DNA (kDNA)

-

Human topoisomerase IIα

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Test compound (this compound)

-

Stop buffer (e.g., 5% sarkosyl, 0.025% bromophenol blue, 25% glycerol)

-

Agarose gel and electrophoresis equipment

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding topoisomerase IIα.

-

Incubate at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of decatenation will result in the kDNA remaining in the well, while successful decatenation will show a band corresponding to minicircular DNA.

Enterovirus 71 (EV71) Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound.[10][11][12][13][14]

Materials:

-

Vero or RD cells

-

Enterovirus 71 (EV71)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., medium with 1.2% carboxymethylcellulose)

-

Test compound (this compound)

-

Crystal violet staining solution

-

4% formaldehyde

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the virus with the test compound dilutions for 1 hour at 37 °C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the test compound.

-

Incubate the plates for 48-72 hours until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC₅₀ value can then be determined.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that has demonstrated significant potential in the development of novel therapeutic agents. The information provided in this technical guide, including detailed protocols for its synthesis, purification, and relevant biological evaluation, serves as a valuable resource for researchers investigating new treatments for parasitic and viral diseases. Further studies are warranted to determine the specific biological activity profile of this compound and to explore its potential as a lead compound in drug discovery programs.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C13H10FNO | CID 242891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. topogen.com [topogen.com]

- 8. Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetoplast DNA (kDNA) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 10. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plaque reduction assay [bio-protocol.org]

- 12. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

Physical properties of 3-fluoro-N-phenylbenzamide (melting point, solubility)

Technical Guide: Physical Properties of 3-fluoro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Physical Properties Data

Quantitative, experimentally verified physical properties for this compound are not extensively reported in publicly accessible literature. The following table summarizes the available computed data and qualitative solubility information inferred from its chemical structure and the properties of the parent compound, N-phenylbenzamide.

| Property | Data / Predicted Value | Notes |

| Melting Point | Not Reported | An experimentally determined melting point is not available in the reviewed literature. A standard protocol for its determination is provided in Section 2.1. |

| Calculated LogP | 3.078 | The octanol-water partition coefficient suggests low solubility in water and preference for lipophilic environments.[1] |

| Qualitative Solubility | Inferred from structural analogy to N-phenylbenzamide and general principles of organic compound solubility. | |

| Water | Insoluble | The molecule is largely non-polar with a high carbon-to-heteroatom ratio. |

| 5% HCl (aq) | Insoluble | The amide functional group is generally not basic enough to be protonated by dilute acid. |

| 5% NaOH (aq) | Insoluble | The N-H proton of the amide is not sufficiently acidic to be deprotonated by a dilute base. |

| Organic Solvents | Soluble | Expected to be soluble in common organic solvents like acetone, ethanol, diethyl ether, and dichloromethane. |

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the melting point and solubility profile of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.[4]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Drop the tube through a long, narrow glass tube to pack the sample tightly into the closed end. The final packed sample height should be 2-3 mm.[2][4]

-

Preliminary (Rough) Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 5-10°C per minute) and record the approximate temperature at which the sample melts. Allow the apparatus to cool significantly before the next step.[4]

-

Accurate Measurement: Prepare a new capillary tube with the sample. Set the apparatus to heat quickly to a temperature about 15-20°C below the approximate melting point observed in the previous step.[4]

-

Heating Rate Adjustment: Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[2][4]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting). Continue heating slowly and record the temperature at which the last solid crystal disappears (completion of melting). The result is reported as a melting point range.[5]

-

Replication: For accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.[4]

References

An In-depth Technical Guide to the Synthesis of 3-fluoro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-fluoro-N-phenylbenzamide, a valuable compound in medicinal chemistry and drug discovery. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is an amide compound featuring a fluorine-substituted benzoyl group and an N-phenyl substituent. The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated compounds like this compound are of great interest in the development of novel therapeutic agents. This guide will focus on the two most common and practical synthetic strategies for its preparation.

Core Synthetic Pathways

The synthesis of this compound is primarily achieved through two reliable methods:

-

Acylation of Aniline with 3-Fluorobenzoyl Chloride: This classic method, often performed under Schotten-Baumann conditions, involves the reaction of a reactive acid chloride with an amine. It is a high-yielding and straightforward approach.

-

Amide Coupling of 3-Fluorobenzoic Acid and Aniline: This route involves the direct condensation of a carboxylic acid and an amine, facilitated by a coupling agent. This method offers the advantage of avoiding the preparation of the acid chloride.

Below, we delve into the specifics of each pathway, including the required starting materials and detailed experimental procedures.

Pathway 1: Acylation of Aniline with 3-Fluorobenzoyl Chloride

This is a robust and widely used method for forming the amide bond. The reaction first involves the conversion of 3-fluorobenzoic acid to the more reactive 3-fluorobenzoyl chloride, which is then reacted with aniline.

Starting Materials

| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | White solid, commercially available. |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, corrosive. |

| Aniline | C₆H₅NH₂ | 93.13 | Colorless to brown oily liquid, toxic. |

| Base (e.g., Pyridine, Triethylamine, or NaOH) | - | - | Used to neutralize the HCl byproduct. |

| Organic Solvent (e.g., Dichloromethane, Diethyl Ether) | - | - | Used to dissolve reactants and product. |

Experimental Protocols

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

A detailed protocol for the synthesis of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid is as follows:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 equivalent).

-

Suspend the acid in an anhydrous solvent such as toluene or dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Schotten-Baumann Reaction)

The following is a general procedure for the acylation of aniline with 3-fluorobenzoyl chloride:

-

In a flask, dissolve aniline (1.0-1.2 equivalents) in a suitable organic solvent like dichloromethane or in a biphasic system with an aqueous base (e.g., 5% NaOH)[1].

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same organic solvent to the stirred aniline solution.

-

If a base like pyridine or triethylamine is used in a single-phase system, it should be present in the reaction mixture (1.1-1.5 equivalents).

-

Continue stirring vigorously for 15-30 minutes at low temperature, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a biphasic system is used, separate the organic layer. If a single organic solvent is used, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess aniline, and then with a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from an ethanol-water mixture) or by column chromatography on silica gel to yield pure this compound[1].

Quantitative Data

| Parameter | Value/Range | Notes |

| Reactant Ratio | ||

| 3-Fluorobenzoyl Chloride | 1.0 equivalent | Limiting reagent. |

| Aniline | 1.0 - 1.2 equivalents | A slight excess can be used. |

| Base | 1.1 - 1.5 equivalents | To neutralize HCl byproduct. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | The initial reaction is exothermic. |

| Reaction Time | 1 - 3 hours | Monitored by TLC. |

| Yield | Typically > 80% | Schotten-Baumann reactions are generally high-yielding. |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via the acid chloride route.

Pathway 2: Direct Amide Coupling of 3-Fluorobenzoic Acid and Aniline

This method circumvents the need for the preparation of the acyl chloride by using a coupling agent to activate the carboxylic acid directly.

Starting Materials

| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | White solid, commercially available. |

| Aniline | C₆H₅NH₂ | 93.13 | Colorless to brown oily liquid, toxic. |

| Coupling Agent (e.g., DCC, EDC, HATU) | - | - | Facilitates the formation of the amide bond. |

| Additive (e.g., HOBt, Oxyma) | - | - | Often used with carbodiimides to reduce side reactions. |

| Base (e.g., DIPEA, Triethylamine) | - | - | Used to neutralize acids and facilitate the reaction. |

| Organic Solvent (e.g., DMF, DCM) | - | - | Anhydrous conditions are typically required. |

Experimental Protocol

The following is a general procedure for the direct amide coupling of 3-fluorobenzoic acid and aniline:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluorobenzoic acid (1.0 equivalent), the coupling agent (e.g., HATU, 1.1 equivalents), and aniline (1.1 equivalents).

-

Add an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a dilute acid, a dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Quantitative Data for Common Coupling Agents

| Coupling Agent | Additive | Base | Typical Yield | Notes |

| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DIPEA | 70-90% | Dicyclohexylurea byproduct is insoluble and can be filtered off. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt/Oxyma | DIPEA | 75-95% | Water-soluble urea byproduct, easier workup than DCC. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA | 80-98% | Highly efficient, but more expensive. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | Collidine | 70-95% | Effective in aqueous media. |

Workflow Diagram

References

Methodological & Application

Application Notes and Protocols: 3-fluoro-N-phenylbenzamide as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the evaluation of 3-fluoro-N-phenylbenzamide as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. While specific experimental data for this compound is not extensively available in public literature, this guide offers a comprehensive framework for its synthesis, in vitro and in vivo characterization based on established methodologies for analogous benzamide-based PARP inhibitors. The protocols herein describe enzymatic assays, cellular assays to determine inhibitory activity and biological effect, and a representative in vivo xenograft model for efficacy assessment.

Introduction to PARP Inhibition and the Role of Benzamides

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation process recruits other DNA repair proteins to the site of damage.[1]

Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. In cells with a compromised homologous recombination (HR) repair pathway (e.g., BRCA-mutated cells), these DSBs cannot be efficiently repaired, leading to cell death.

The benzamide scaffold is a key pharmacophore in many potent PARP inhibitors as it mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[2][3] This allows for competitive inhibition at the enzyme's catalytic domain.[2] this compound belongs to this class of compounds and warrants investigation for its potential as a PARP inhibitor.

Synthesis of this compound

A general method for the synthesis of N-phenylbenzamide derivatives involves the condensation of a benzoic acid derivative with an aniline. A plausible synthetic route for this compound is the reaction of 3-fluorobenzoyl chloride with aniline in the presence of a base, or a coupling reaction between 3-fluorobenzoic acid and aniline using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).[4]

Quantitative Data on Benzamide-Based PARP Inhibitors

To provide a benchmark for the evaluation of this compound, the following tables summarize the inhibitory activities of well-characterized benzamide-based PARP inhibitors.

Table 1: In Vitro Enzymatic Inhibition of PARP1

| Compound | PARP1 IC50 (nM) | Reference |

| Olaparib | 1-5 | [2] |

| Rucaparib | 1.4 | [3] |

| Niraparib | 3.8 | [2] |

| Veliparib | 5.2 | [2] |

| 3-Aminobenzamide | 1100 | [5] |

Note: IC50 values are highly dependent on assay conditions and can vary between different studies.

Table 2: Cellular Activity of Selected PARP Inhibitors

| Compound | Cell Line | BRCA Status | Cellular IC50 (nM) | Assay Type | Reference |

| Olaparib | MDA-MB-436 | BRCA1 mutant | ~200 | Cell Viability | [6] |

| Rucaparib | Capan-1 | BRCA2 mutant | 17 | Cell Viability | [7] |

| Talazoparib | MX-1 | BRCA1/2 mutant | 0.4 | Cell Viability | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to characterize this compound as a PARP inhibitor.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay measures the inhibition of PARP1 enzymatic activity by quantifying the consumption of its substrate, NAD+.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-NAD+

-

PARP Assay Buffer

-

Developer solution (containing nicotinamidase, which converts nicotinamide to ammonia and a fluorescent product)

-

This compound (and other test compounds)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PARP assay buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

PARP Assay Buffer

-

Activated DNA (to a final concentration of 50 µg/mL)

-

Test compound or vehicle control (DMSO)

-

Recombinant PARP1 enzyme (concentration to be optimized to give a robust signal)

-

-

Initiation of Reaction: Add β-NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Development: Add the developer reagent to each well.

-

Measurement: After a 15-minute incubation, measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay assesses the ability of a compound to inhibit PARP activity within cells by visualizing the levels of PAR.

Materials:

-

Cancer cell line (e.g., HeLa or a BRCA-deficient line)

-

Complete cell culture medium

-

This compound

-

DNA-damaging agent (e.g., H₂O₂)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[9][10]

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-PAR polymer)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 60-70% confluency on the day of the experiment.[11]

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound for 1-2 hours.

-

Induction of DNA Damage: Add a DNA-damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes) to stimulate PARP activity.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100.[9][10]

-

Blocking: Incubate cells with blocking solution for 1 hour to prevent non-specific antibody binding.[10]

-

Antibody Staining: Incubate with the primary anti-PAR antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst.

-

Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal in the nucleus. A reduction in PAR signal in compound-treated cells compared to the vehicle control indicates cellular PARP inhibition.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP enzymes on DNA.

Materials:

-

Purified PARP1 or PARP2 enzyme

-

Fluorescently-labeled nicked oligonucleotide duplex

-

PARPtrap™ assay buffer

-

This compound

-

96-well or 384-well black microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Master Mix Preparation: Prepare a master mix containing PARPtrap™ assay buffer and the fluorescently labeled nicked DNA.[12]

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Enzyme Addition: Add the diluted PARP enzyme to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 30-90 minutes, protected from light.[13]

-

Measurement: Measure the fluorescence polarization (FP) signal. An increase in the FP signal in the presence of the inhibitor indicates trapping of the PARP enzyme on the DNA.[14][15]

-

Data Analysis: Plot the FP signal against the inhibitor concentration to determine the potency of PARP trapping.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the PARP inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (including both HR-proficient and HR-deficient lines for comparison)

-